![molecular formula C12H19ClN2O2 B12888053 N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 57068-72-1](/img/structure/B12888053.png)
N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide is an organic compound with a complex structure that includes a butyl group, a chloro substituent, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide typically involves multiple steps, including esterification, neutralization, and amidinization reactions. One common method involves the esterification of a suitable precursor, followed by neutralization and amidinization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and efficiency. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other butyl-substituted amides and oxazole derivatives, such as:
- 4-Chloro-N-(1-methyl-butyl)-benzamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
Uniqueness
N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
57068-72-1 |
---|---|
Molekularformel |
C12H19ClN2O2 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
N-butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C12H19ClN2O2/c1-3-4-8-15(11(16)6-5-7-13)12-14-10(2)9-17-12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
YVGYUYZVKWKWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.